5-Bromo-2-methoxypyridine-3-carbothioamide
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Overview
Description
5-Bromo-2-methoxypyridine-3-carbothioamide: is an organic compound with the molecular formula C7H7BrN2OS It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyridine-3-carbothioamide typically involves the bromination of 2-methoxypyridine followed by the introduction of a carbothioamide group. The reaction conditions often include the use of bromine and a suitable solvent such as acetic acid. The mixture is stirred at elevated temperatures to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-methoxypyridine-3-carbothioamide can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Bromine: Used for the initial bromination step.
Acetic Acid: Common solvent for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Substituted Pyridines: Resulting from nucleophilic substitution.
Sulfoxides and Sulfones: From oxidation reactions.
Complex Organic Molecules: From coupling reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxypyridine-3-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and carbothioamide group are likely involved in binding to these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde
- 5-Bromo-2-methoxypyridine-3-carboxylic acid
- 3-Bromo-5-methoxypyridine
Comparison:
- 5-Bromo-2-methoxypyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
- 5-Bromo-2-methoxypyridine-3-carboxaldehyde and 5-Bromo-2-methoxypyridine-3-carboxylic acid have aldehyde and carboxylic acid groups, respectively, which lead to different chemical properties and applications.
- 3-Bromo-5-methoxypyridine lacks the carbothioamide group, making it less versatile in certain chemical reactions.
Properties
Molecular Formula |
C7H7BrN2OS |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
5-bromo-2-methoxypyridine-3-carbothioamide |
InChI |
InChI=1S/C7H7BrN2OS/c1-11-7-5(6(9)12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,12) |
InChI Key |
KFELYZUKQZOJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=S)N |
Origin of Product |
United States |
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